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Direct Comparative Overview

The table below summarizes the core differences between trilostane and Selegiline based on available

clinical data.

Feature Trilostane Selegiline (L-deprenyl)

Mechanism of
Action

Competitive, reversible inhibitor of 3β-
hydroxysteroid dehydrogenase (3β-
HSD); directly inhibits adrenal cortisol
synthesis [1] [2] [3].

Selective monoamine oxidase B
(MAO-B) inhibitor; increases

dopaminergic tone to reduce pituitary
ACTH secretion [4] [3].

Therapeutic
Target

Adrenal Glands (peripheral) [4] Pituitary Gland (central) [4] [3]

Primary Efficacy High efficacy in controlling clinical signs
and normalizing post-ACTH cortisol [1]

[5].

Limited efficacy; reported effective in
≤20% of uncomplicated PDH cases

[3].

Survival Impact Significant survival benefit over untreated

dogs; may offer long-term benefit over
mitotane [6] [5].

Survival data not established.
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Feature Trilostane Selegiline (L-deprenyl)

Key
Considerations

Requires diligent monitoring via ACTH
stimulation tests; risk of hypocortisolism

and electrolyte imbalances [1] [3].

Not recommended for dogs with
concurrent illnesses (e.g., diabetes,

renal disease) [3].

Experimental Data and Clinical Evidence

Efficacy and Survival Outcomes

Trilostane Efficacy: A 2017 retrospective cohort study demonstrated a significantly longer median
survival time for trilostane-treated dogs compared to untreated dogs. The survival time for the
trilostane group was not reached (exceeding 443 days), while it was 506 days for the untreated

group. The untreated group had a 5-fold higher risk of death [5]. A 2025 meta-analysis further
supports that trilostane may provide an 11% higher survival rate at 36 months compared to

mitotane [6].
Selegiline Efficacy: Independent studies have reported low efficacy rates of 20% or less [3]. It is

generally indicated only for treating uncomplicated PDH without significant comorbidities [3].

Combined Therapy Pilot Study

A 2022 pilot randomized clinical trial investigated the efficacy of combining selegiline with trilostane,

hypothesizing a synergistic effect [4].

Methodology: 15 client-owned dogs with PDH were divided into two groups: trilostane monotherapy
(Tri, n=8) and trilostane + selegiline (Tri+Sel, n=7). Dogs were followed for 180 days, with

assessments of clinical scores, adrenal gland thickness via ultrasound, and hormone levels [4].
Findings: The combined therapy was feasible and safe. It showed a mitigating effect on adrenal
gland thickness enlargement and a tendency to reduce trilostane dosage requirements over
the study period. However, both protocols achieved similar clinical and hormonal control of

hypercortisolism [4].
Conclusion: The pilot study concluded that while promising for specific effects, more extensive and

lengthy studies are needed to clarify the benefits of the combination over trilostane monotherapy [4].
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Mechanisms of Action and Pathways

The two drugs function on entirely different components of the HPA axis, as illustrated below.
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Detailed Pathways

Selegiline (Central Action):

Selegiline is a selective, irreversible inhibitor of monoamine oxidase B (MAO-B), leading to
increased dopaminergic neurotransmitter levels in the brain [4].
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In PDH, a hypothesized dopamine deficiency in the hypothalamus contributes to excessive

ACTH production. By increasing dopamine, selegiline aims to suppress the pathological drive
for ACTH secretion from the pituitary pars intermedia [4] [3].

Experimental Note: This mechanism does not directly address corticotroph adenomas in the
pars distalis, which may explain its variable and often limited efficacy [4].

Trilostane (Peripheral Action):

Trilostane is a competitive and reversible inhibitor of the enzyme 3β-hydroxysteroid
dehydrogenase/Δ5−4 isomerase (3β-HSD) [2] [7].

This enzyme is crucial in the adrenal cortex for converting pregnenolone to progesterone, a
necessary step in the synthesis of cortisol, aldosterone, and sex hormones [8]. By blocking it,

trilostane directly reduces the adrenal output of cortisol [1].
Its effects are dose-dependent and reversible, and it does not cause permanent destruction of

adrenal tissue [1].

Experimental Protocol Overview

For researchers designing clinical trials, here are summaries of key therapeutic and monitoring protocols.

Trilostane Dosing and Monitoring [1] [3]

Starting Dose: 2.2 - 6.7 mg/kg/day, administered orally once daily. Many clinicians start at the lower

end (e.g., 2-3 mg/kg/day).
Administration: Given with food to improve absorption.

Efficacy Monitoring (ACTH Stimulation Test):
First Test: 10-14 days after initiating therapy.

Timing: Performed 3-4 hours post-pill for once-daily dosing.
Target: Post-ACTH cortisol levels of 1.45-5.4 µg/dL (40-150 nmol/L). Levels up to 9.1 µg/dL

(250 nmol/L) may be acceptable if clinical signs are controlled.
Safety Monitoring: Regular serum biochemistry to check for hyperkalemia, hyponatremia, and

azotemia, which may indicate hypoaldosteronism.

Selegiline Dosing Protocol [3]

Starting Dose: 1 mg/kg orally, once daily.
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Efficacy Assessment: If no adequate clinical response is observed after 2 months.

Dose Escalation: The dose may be increased to 2 mg/kg/day.
Treatment Failure: If there is no response to the higher dose after an additional period, alternative

therapy is recommended.

Key Takeaways for Professionals

Trilostane is the current therapeutic cornerstone for canine PDH due to its direct action, proven

efficacy, and documented positive impact on survival [6] [1] [5].
Selegiline's role is highly limited. Its central mechanism is ineffective in a majority of cases,

confining its use to a narrow subset of patients with uncomplicated PDH [3].
Combination therapy remains experimental. Preliminary research suggests potential benefits in

mitigating adrenal changes, but it does not yet demonstrate superior clinical control over trilostane
alone, requiring further investigation [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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